molecular formula C22H21F2N5OS B2670862 N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide CAS No. 1251558-54-9

N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide

Cat. No.: B2670862
CAS No.: 1251558-54-9
M. Wt: 441.5
InChI Key: IWNURAQGHNERBL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a difluorophenyl group, a phenylpiperazine moiety, and a pyrazinylthioacetamide structure. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazinylthioacetamide core: This can be achieved by reacting a pyrazine derivative with a thioacetamide under suitable conditions.

    Introduction of the phenylpiperazine moiety: This step involves the nucleophilic substitution of a halogenated pyrazine with phenylpiperazine.

    Attachment of the difluorophenyl group: The final step may involve the coupling of the difluorophenyl group to the intermediate compound through a suitable linker or directly via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide exhibit significant anticonvulsant properties. A study evaluated various analogs for their effectiveness against seizures in animal models, revealing promising results particularly in maximal electroshock (MES) tests. The structure–activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing anticonvulsant efficacy .

Case Study: Anticonvulsant Screening

CompoundED50 MES (mg/kg)Toxicity (TD50 NT mg/kg)Protective Index (PI)
Compound A52.30>500>9.56
Valproic Acid4857841.6
Phenytoin28.10>100>3.6

This table summarizes the findings from an anticonvulsant activity study, emphasizing the potential of certain derivatives to serve as effective antiepileptic drugs.

Anticancer Properties

Emerging studies suggest that compounds incorporating piperazine and thioacetamide moieties exhibit anticancer activity by inducing apoptosis in cancer cells. Specifically, research has shown that these compounds can suppress proliferation and migration in human cervical cancer cells, indicating their potential as therapeutic agents against various malignancies .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-((3-(4-methylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide
  • N-(2,4-difluorophenyl)-2-((3-(4-ethylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide

Uniqueness

N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the difluorophenyl group and the phenylpiperazine moiety may enhance its binding affinity to certain targets and improve its pharmacokinetic properties.

For detailed and specific information, consulting scientific literature and databases is recommended.

Biological Activity

N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21F2N3OSC_{19}H_{21}F_2N_3OS, with a molecular weight of approximately 345.386 g/mol. The compound features a difluorophenyl group, a piperazine moiety, and a pyrazine ring, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-thioacetamide derivatives with 4-phenylpiperazine and 2,4-difluorobenzoyl chloride. This multi-step process allows for the introduction of various functional groups that can enhance biological activity.

Anticonvulsant Activity

Research indicates that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, studies have shown that certain piperazine-based compounds demonstrate significant efficacy in animal models of epilepsy. The mechanism often involves modulation of neurotransmitter systems, particularly through inhibition of gamma-aminobutyric acid (GABA) receptors or sodium channels .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds. For example, triazole derivatives bearing similar structural motifs were tested against various bacterial strains and fungi, showing promising results . This suggests that this compound may also possess antimicrobial activity worth investigating.

Inhibition of Acetylcholinesterase

Piperazine derivatives are known to inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmission. Virtual screening studies have indicated that these compounds can effectively bind to the active sites of AChE, potentially leading to therapeutic applications in cognitive disorders .

Case Studies

Study Findings Reference
Anticonvulsant ActivityCompounds showed significant protection in MES tests at doses ranging from 100 to 300 mg/kg
Antimicrobial TestingTriazole derivatives exhibited activity against multiple bacterial strains
AChE InhibitionPiperazine derivatives demonstrated binding affinity at AChE active sites

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N5OS/c23-16-6-7-19(18(24)14-16)27-20(30)15-31-22-21(25-8-9-26-22)29-12-10-28(11-13-29)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNURAQGHNERBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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